molecular formula C8H8BrNO2 B2457430 3-(3-Bromopyridin-2-yl)propanoic acid CAS No. 1514782-62-7

3-(3-Bromopyridin-2-yl)propanoic acid

Cat. No.: B2457430
CAS No.: 1514782-62-7
M. Wt: 230.061
InChI Key: CDGCPSMHRTXCRI-UHFFFAOYSA-N
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Description

3-(3-Bromopyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-2-yl)propanoic acid typically involves the bromination of pyridine derivatives followed by a series of chemical reactions to introduce the propanoic acid group. One common method involves the bromination of 2-pyridinepropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3-(3-Bromopyridin-2-yl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: A simpler brominated pyridine derivative.

    3-Bromopyridine: Another brominated pyridine with the bromine atom in a different position.

    3-(2-Bromopyridin-3-yl)propanoic acid: A structural isomer with the bromine atom in a different position on the pyridine ring.

Uniqueness

3-(3-Bromopyridin-2-yl)propanoic acid is unique due to the specific positioning of the bromine atom and the propanoic acid group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can make it a valuable intermediate in the synthesis of more complex molecules with specific desired properties .

Properties

IUPAC Name

3-(3-bromopyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-5-10-7(6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGCPSMHRTXCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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